molecular formula C27H36O13 B13830019 (2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13830019
M. Wt: 568.6 g/mol
InChI Key: BPUKWANBFFNAJE-RLMPZANRSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule. It features multiple hydroxyl groups and methoxy groups, making it a polyphenolic compound. This compound is known for its potential biological activities and is often studied for its antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including protection and deprotection of hydroxyl groups, selective methylation, and coupling reactions. The specific synthetic route can vary, but a common approach involves the use of protecting groups to shield reactive hydroxyl groups during intermediate steps. The final deprotection step reveals the hydroxyl groups in the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying polyphenolic structures and their reactivity.

    Biology: The compound’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes and signaling pathways involved in oxidative stress response. The compound’s ability to donate hydrogen atoms from its hydroxyl groups is key to its antioxidant mechanism.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another polyphenolic compound with similar antioxidant properties.

    Epicatechin: Found in green tea, known for its antioxidant and anti-inflammatory effects.

    Resveratrol: A well-known antioxidant found in red wine, with potential health benefits.

Uniqueness

What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which contribute to its distinct reactivity and biological activity. Its specific structure allows for targeted interactions with molecular pathways involved in oxidative stress and inflammation.

Properties

Molecular Formula

C27H36O13

Molecular Weight

568.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C27H36O13/c1-35-17-11-15(6-7-16(17)31)25(40-27-24(34)23(33)22(32)20(12-29)39-27)21(13-30)38-26-18(36-2)9-14(5-4-8-28)10-19(26)37-3/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3/b5-4+/t20-,21?,22-,23+,24-,25?,27+/m1/s1

InChI Key

BPUKWANBFFNAJE-RLMPZANRSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)/C=C/CO

Canonical SMILES

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC)C=CCO

Origin of Product

United States

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